Piquizil

Description

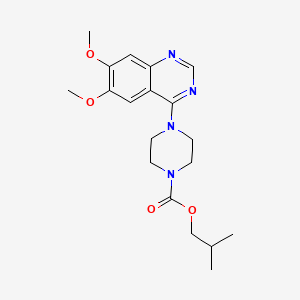

Structure

2D Structure

3D Structure

Properties

CAS No. |

21560-58-7 |

|---|---|

Molecular Formula |

C19H26N4O4 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H26N4O4/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18/h9-10,12-13H,5-8,11H2,1-4H3 |

InChI Key |

NXVJUZJOJFBHLG-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Canonical SMILES |

CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Other CAS No. |

21560-58-7 |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Derivatization of Piquizil

Synthetic Pathways for Piquizil Analogues

The traditional synthesis of this compound and its analogues, such as the well-known α1-adrenoceptor antagonist Prazosin, typically follows a convergent strategy. This approach centers on the preparation of a key intermediate, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, which is subsequently acylated to yield the final product. innospk.comnih.gov

A common classical route begins with 4-amino-2-chloro-6,7-dimethoxyquinazoline. This starting material is reacted with piperazine (B1678402), often in the form of piperazine hydrobromide, in a suitable solvent like 2-methoxyethanol (B45455) under reflux conditions. prepchem.com This nucleophilic substitution reaction displaces the chlorine atom at the 2-position of the quinazoline (B50416) ring with the piperazine moiety, yielding the pivotal intermediate, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline. innospk.comprepchem.com

The final step in this classical pathway is the acylation of the secondary amine of the piperazine ring. For the synthesis of this compound, this would involve the reaction of the intermediate with cinnamoyl chloride. This reaction is analogous to the synthesis of Prazosin, where 2-furoyl chloride is used as the acylating agent. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This modular approach allows for the generation of a wide array of this compound analogues by simply varying the acylating agent used in the final step. For instance, a study on Prazosin analogues prepared a series of N-acyl derivatives, including one with a cinnamoyl residue, using this methodology. nih.gov

Table 1: Classical Synthesis of this compound Analogue Core Intermediate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-amino-2-chloro-6,7-dimethoxyquinazoline, Piperazine hydrobromide | 2-methoxyethanol, reflux | 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline |

Modern synthetic organic chemistry offers a plethora of advanced methodologies that can be applied to the synthesis of this compound analogues, often providing improvements in terms of reaction times, yields, and functional group tolerance. These methods are particularly valuable for creating diverse chemical libraries for structure-activity relationship studies.

One such modern approach involves microwave-assisted organic synthesis. For example, a convenient method for preparing 2,4-disubstituted quinazolines starts from anilides. A photochemically induced Fries rearrangement of anilides yields ortho-aminoacylbenzene derivatives, which are then acylated. The subsequent cyclization of these acylamides to form the quinazoline ring can be rapidly achieved in the presence of ammonium (B1175870) formate (B1220265) under microwave irradiation. nih.gov This strategy could be adapted for the synthesis of the this compound core. Another microwave-assisted method has been developed for the synthesis of Prazosin, which could be modified for this compound production, potentially increasing yields and reducing the use of hazardous materials. semanticscholar.org

Transition-metal-catalyzed cross-coupling reactions also represent a powerful tool for quinazoline synthesis. While not specifically documented for this compound, these methods offer versatile routes to 2,4-disubstituted quinazolines. For instance, palladium-catalyzed reactions can be employed to form key carbon-carbon or carbon-nitrogen bonds in the quinazoline scaffold. These modern techniques allow for the introduction of a wider variety of substituents at different positions of the quinazoline ring, facilitating the exploration of a broader chemical space for this compound analogues. researchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) Studies in this compound Series

The exploration of the structure-activity relationship (SAR) is crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. SAR studies guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

While specific SAR studies on this compound as a phosphodiesterase inhibitor are not extensively detailed in the public domain, valuable insights can be gleaned from studies on structurally related quinazoline derivatives. The this compound molecule can be dissected into three main components for SAR analysis: the 6,7-dimethoxyquinazoline (B1622564) core, the piperazine linker, and the N-acyl (cinnamoyl) side chain.

The Quinazoline Core: The substitution pattern on the quinazoline ring is known to be critical for the activity of many quinazoline-based inhibitors. mdpi.comresearchgate.net For phosphodiesterase inhibitors, the nature and position of substituents can influence binding affinity and selectivity. In a study of quinazoline derivatives as PDE7 inhibitors, the introduction of halogen atoms on the quinazoline ring was explored to enhance hydrophobic interactions within the enzyme's binding site. nih.gov

The Piperazine Linker: The piperazine ring serves as a versatile linker between the quinazoline core and the side chain. Its conformational flexibility and ability to engage in hydrogen bonding can significantly impact biological activity. Modifications to this linker, such as replacing it with other cyclic amines or altering its substitution pattern, would likely have a profound effect on the compound's interaction with its biological target.

The N-Acyl Side Chain: The nature of the acyl group attached to the piperazine ring is a key determinant of activity. In a series of Prazosin analogues, varying the acyl group from the standard 2-furoyl moiety to other groups, including a cinnamoyl group (as in this compound), led to compounds with high affinity for the α1-adrenoceptor. nih.gov This suggests that the cinnamoyl group is well-tolerated and contributes favorably to binding. For phosphodiesterase inhibition, modifications to the cinnamoyl group, such as substitution on the phenyl ring or alteration of the double bond, would be expected to modulate potency and selectivity. Studies on other quinazoline-based enzyme inhibitors have shown that even small changes to such side chains can lead to significant differences in biological activity. nih.gov

Table 2: General SAR Insights for Quinazoline-Based Inhibitors

| Molecular Fragment | General Observation from Related Compounds | Potential Impact on this compound's Activity |

|---|---|---|

| Quinazoline Core Substituents | Methoxy (B1213986) groups at positions 6 and 7 are common in active compounds. Other substitutions can modulate activity and selectivity. | Altering the methoxy groups or adding other substituents could fine-tune phosphodiesterase subtype selectivity. |

| Piperazine Linker | Provides a crucial link and orientation for the side chain. | Replacement with other linkers would likely alter the binding mode and activity. |

In the absence of extensive experimental SAR data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable predictive insights into the SAR of this compound and its analogues. ukaazpublications.com

Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of a target phosphodiesterase. By modeling the interactions between the ligand (this compound) and the enzyme, researchers can identify key amino acid residues involved in binding. For example, a molecular docking study of novel quinazoline derivatives as PDE7 inhibitors helped to rationalize their biological activity by identifying hydrogen bonding and π-π stacking interactions. nih.govfrontiersin.org A similar approach could be applied to this compound to understand how the dimethoxy groups, the piperazine nitrogen atoms, and the cinnamoyl moiety contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A 3D-QSAR study on imidazo[2,1-b]-quinazolines as phosphodiesterase inhibitors used hydrophobic parameters to analyze the enzyme's active site. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the inhibitory activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. Such models can guide the design of new analogues with potentially enhanced activity. For instance, 3D-QSAR studies on other quinazolinone derivatives have successfully guided the design of more potent compounds. rsc.org Computational approaches have also been used to screen for novel quinoline (B57606) and quinazoline alkaloids as PDE10A inhibitors, demonstrating the utility of these methods in identifying new lead compounds. nih.gov

Molecular and Cellular Pharmacology of Piquizil

Investigation of Piquizil’s Molecular Mechanism of Action

The mechanism by which a compound like this compound elicits its therapeutic effects involves intricate interactions at the molecular and cellular levels.

This compound is characterized as a 4-aminoquinazoline that causes the relaxation of respiratory smooth muscle. ncats.io This indicates that its primary molecular targets are components within the pathways regulating smooth muscle contraction. Specifically, "smooth muscle contraction" is identified as a primary target, with this compound acting as an inhibitor of this process. ncats.io However, detailed molecular targets, such as specific receptor subtypes (e.g., adrenergic receptors, muscarinic receptors, or phosphodiesterases) with which this compound directly interacts, and the precise binding dynamics (e.g., kinetic parameters like association and dissociation rates, or allosteric modulation) are not extensively detailed in the publicly available scientific literature.

The most prominent cellular response induced by this compound is the relaxation of respiratory smooth muscle. ncats.io This cellular effect directly translates to its observed therapeutic action as a bronchodilator in humans. ncats.io The relaxation of smooth muscle cells leads to the widening of airways, which is beneficial in conditions characterized by bronchoconstriction. In comparative studies, this compound demonstrated activity comparable to a combination of theophylline, ephedrine, and phenobarbital (B1680315) in managing asthmatic patients. ncats.io

Exploration of this compound’s Receptor Binding Profiles

Understanding the receptor binding profile of a compound is crucial for delineating its selectivity and potential therapeutic applications.

Given this compound's effect on smooth muscle relaxation, it is inferred to interact with specific molecular entities involved in regulating muscle tone. While the broad action on smooth muscle is established, specific ligand-target interaction studies detailing quantitative binding affinities (e.g., Ki or Kd values) for a comprehensive panel of receptors, transporters, or enzymes are not widely reported in the provided public domain information. Such studies typically involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to characterize the strength and specificity of the interaction between the ligand (this compound) and its biological targets.

Computational modeling, including molecular docking and molecular dynamics simulations, plays a significant role in predicting and understanding ligand-receptor interactions at an atomic level. nih.govdiva-portal.org These methods can provide insights into binding poses, interaction energies, and conformational changes induced upon binding. However, specific computational modeling studies focused on this compound's interactions with its presumed or identified targets, such as respiratory smooth muscle receptors, are not detailed in the available information.

This compound’s Influence on Cellular Signaling Pathways

Perturbation of Intracellular Biochemical Cascades

This compound's bronchodilatory effect is primarily attributed to its proposed mechanism of action: the inhibition of phosphodiesterase enzymes. uni.lu This inhibition leads to an increase in the intracellular levels of cyclic-3',5'-AMP (cAMP). uni.lu Cyclic AMP is a crucial second messenger in various cellular signaling cascades, and its elevated concentrations in respiratory smooth muscle cells promote relaxation, thereby alleviating bronchoconstriction. uni.lu This perturbation of the cAMP pathway is a key aspect of this compound's therapeutic utility.

Assessment of Pathway Modulation

The bronchodilatory activity of this compound was assessed through various studies. In animal models, this compound demonstrated protective activity against histamine-aerosol-induced bronchoconstriction in conscious guinea pigs and effectively relaxed isolated guinea pig trachea. uni.lu Clinically, this compound was evaluated in human volunteers, including asthmatic patients, where it appeared to be an effective bronchodilator. nih.govsigmaaldrich.com Comparative studies indicated that this compound was comparable in activity to a combination of theophylline, ephedrine, and phenobarbital, and equally effective as Tedral in managing asthmatic patients. nih.gov

Assessment of this compound's modulation of biological pathways also involved pharmacokinetic studies in humans. Quantitative analysis of plasma concentrations revealed that this compound had an apparent half-life of approximately 4-5 hours. uni.lu A significant finding was the presence of a major active metabolite, Hoquizil, which exhibited a longer apparent plasma half-life of about 11-12 hours. uni.lu This difference in half-lives highlights the impact of metabolic transformation on the compound's duration of action.

Table 1: Apparent Plasma Half-Lives of this compound and its Major Metabolite

| Compound | Apparent Plasma Half-Life (hours) | Source |

| This compound | 4-5 | uni.lu |

| Hoquizil | 11-12 | uni.lu |

Metabolic Transformations of this compound

The metabolic fate of this compound is crucial for understanding its pharmacokinetics and the generation of active metabolites.

In Vitro Metabolic Pathway Mapping

In vitro and early human studies provided insights into the metabolic pathways of this compound. A significant finding was the identification of Hoquizil as a major active metabolite in humans. uni.luepa.gov This identification was achieved through techniques such as thin-layer chromatography of plasma extracts. uni.lu The presence of Hoquizil indicates that this compound undergoes specific metabolic transformations, likely involving the modification of its chemical structure to yield the metabolite. While specific in vitro enzymatic pathway mapping details (e.g., precise reaction schemes, intermediate structures beyond Hoquizil) are not extensively detailed in publicly available summaries, the identification of a major metabolite like Hoquizil is a key step in mapping a compound's metabolic fate. Such mapping typically involves incubating the parent compound with biological matrices (e.g., liver microsomes, hepatocytes) and identifying resulting metabolites using analytical techniques.

Enzymatic Biotransformation Studies

The biotransformation of this compound to Hoquizil suggests the involvement of specific enzymatic processes. Given that this compound is a 4-aminoquinazoline and Hoquizil is a related compound, the metabolic conversion likely involves Phase I reactions such as oxidation, reduction, or hydrolysis, which typically introduce or expose polar functional groups. contaminantdb.ca These reactions are often catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver, known for their role in xenobiotic metabolism. contaminantdb.ca Following Phase I, metabolites may undergo Phase II conjugation reactions, where endogenous hydrophilic groups are added to form more water-soluble compounds for excretion. contaminantdb.ca Although the specific enzymes responsible for the conversion of this compound to Hoquizil were not detailed in the provided literature snippets, the formation of an active metabolite with altered pharmacokinetic properties is a hallmark of enzymatic biotransformation.

Preclinical Investigative Models and Methodologies for Piquizil Research

In Vitro Experimental Systems for Piquizil Evaluation

In vitro experimental systems are fundamental in the early stages of drug discovery to determine a compound's mechanism of action, potency, and selectivity in a controlled, non-living environment.

Cell Culture Models for Pharmacological Characterization

Cell-based assays are crucial for understanding how a compound interacts with and affects cellular functions. For a PDE inhibitor, a variety of cell lines would be utilized to assess its pharmacological profile.

Table 1: Representative Cell Lines for Pharmacological Characterization

| Cell Line Type | Rationale for Use | Potential Endpoints Measured |

|---|---|---|

| Recombinant cell lines overexpressing specific PDE isozymes (e.g., HEK293, CHO) | To determine the selectivity and potency of the compound against a specific phosphodiesterase enzyme. | Changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) levels, receptor binding affinity. |

| Smooth muscle cells (e.g., vascular, airway, gastrointestinal) | To evaluate the compound's effect on smooth muscle tone and proliferation, which are often modulated by PDEs. | Relaxation or contraction of cells, changes in intracellular calcium levels, cell proliferation assays. |

| Inflammatory cells (e.g., macrophages, neutrophils, lymphocytes) | To assess the anti-inflammatory potential of the compound, as PDEs are involved in inflammatory signaling pathways. | Inhibition of cytokine production (e.g., TNF-α, IL-6), modulation of chemokine release, changes in immune cell activation markers. |

Isolated Tissue Preparations for Mechanistic Studies

Isolated tissue preparations provide a more complex biological system than cell cultures, allowing for the study of a compound's effect on intact tissues while still maintaining a controlled ex vivo environment. These studies are instrumental in understanding the physiological response to a drug.

Table 2: Common Isolated Tissue Preparations for Mechanistic Studies

| Tissue Preparation | Species | Rationale for Use | Potential Endpoints Measured |

|---|---|---|---|

| Aortic rings | Rat, Rabbit | To assess vasodilatory or vasoconstrictive properties on vascular smooth muscle. | Measurement of isometric tension changes in response to the compound. |

| Tracheal rings | Guinea Pig, Rat | To evaluate bronchodilatory effects on airway smooth muscle. | Measurement of relaxation of pre-contracted tissue rings. |

| Corpus cavernosum strips | Rabbit, Human | For PDE5 inhibitors, to investigate relaxation of penile smooth muscle. | Measurement of changes in tissue tension. |

Enzymatic Assay Development for Target Engagement

Enzymatic assays are essential for directly measuring the inhibitory activity of a compound on its target enzyme. For a PDE inhibitor, these assays quantify the compound's ability to prevent the breakdown of cAMP or cGMP.

The development of a robust enzymatic assay would involve:

Source of Enzyme: Purified recombinant human PDE isozymes are typically used to ensure specificity.

Substrate: Radiolabeled or fluorescently labeled cAMP or cGMP serves as the substrate for the enzyme.

Detection Method: The activity of the PDE enzyme is determined by measuring the amount of substrate hydrolyzed over time. Common methods include scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently labeled substrates.

Inhibitor Potency: The potency of the inhibitor is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vivo Non-Human Animal Models in this compound Research

Following promising in vitro results, in vivo studies in non-human animal models are conducted to understand the compound's behavior in a whole, living organism. These studies provide critical information on the compound's pharmacokinetics and its broader biological impact.

Pharmacological Assessment in Specific Animal Models (excluding efficacy/adverse effects)

Pharmacological assessment in animal models aims to confirm the in vitro findings in a more complex physiological system and to understand the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Table 3: Animal Models for Pharmacological Assessment

| Animal Model | Rationale for Use | Key Pharmacological Parameters Investigated |

|---|---|---|

| Rodents (Rats, Mice) | Widely used due to their well-characterized genetics, relatively low cost, and ease of handling. They are often the first step in in vivo testing. | Pharmacokinetics (oral bioavailability, half-life, clearance, volume of distribution), tissue distribution, and metabolism. |

| Rabbits | Often used for specific organ system studies, such as cardiovascular or ocular pharmacology. | Hemodynamic effects (blood pressure, heart rate), effects on specific smooth muscle tissues. |

Model Development for Studying this compound's Biological Impact (excluding efficacy/adverse effects)

To investigate the broader biological impact of a compound, specific animal models that mimic certain physiological or pathological conditions are developed. These models help to understand how the compound interacts with various biological systems.

For a PDE inhibitor, relevant models could include:

Models of Smooth Muscle Function: Investigating the effects on blood pressure in hypertensive rat models or on airway resistance in models of bronchoconstriction.

Models of Inflammation: Utilizing models of induced inflammation (e.g., carrageenan-induced paw edema in rats) to observe the compound's impact on inflammatory responses.

Central Nervous System Models: Employing behavioral models in rodents to assess potential effects on cognition, anxiety, or depression, depending on the PDE target.

The development of these models is crucial for understanding the full biological context of a compound's action before it can be considered for further development.

Advanced Analytical and Bioanalytical Techniques in this compound Studies

In the preclinical development of a pharmaceutical compound such as this compound, a rigorous analytical framework is essential to understand its chemical properties, behavior in biological systems, and to identify its metabolites. This involves a suite of sophisticated analytical and bioanalytical techniques.

Chromatographic and spectroscopic methods are fundamental to the qualitative and quantitative analysis of this compound and its related substances. mdpi.com High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the active pharmaceutical ingredient (API) from its impurities or metabolites. mdpi.comnih.govresearchgate.net

An HPLC method for this compound would typically be developed and validated for parameters such as linearity, accuracy, precision, and sensitivity. nih.gov A common approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.comchemrxiv.org Detection would likely be performed using a photodiode array (PDA) detector to obtain spectral information and ensure peak purity. nih.gov

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy would be used for initial characterization and for detection in HPLC. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be critical for the structural elucidation of this compound and any synthesized impurities or degradation products. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The study of a drug's metabolic fate is a critical component of preclinical research. wuxiapptec.comadmescope.comnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying and characterizing drug metabolites. nih.govwuxiapptec.com High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements that facilitate the determination of elemental compositions for both the parent drug and its metabolites. nih.govwuxiapptec.com

For a compound like this compound, in vitro studies using liver microsomes or hepatocytes would be conducted to generate metabolites. admescope.commdpi.com The resulting samples would be analyzed by LC-HRMS. wuxiapptec.com The data analysis would involve searching for predicted biotransformations (e.g., oxidation, hydroxylation, demethylation) and unexpected metabolites. admescope.comnih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information for definitive identification. nih.gov

Table 2: Common Biotransformations Expected for a this compound-like Structure

| Metabolic Reaction | Mass Shift (Da) | Potential Site on this compound |

|---|---|---|

| Hydroxylation | +16 | Aromatic rings, alkyl chains |

| N-dealkylation | Variable | Piperazine (B1678402) nitrogen |

| O-demethylation | -14 | Methoxy (B1213986) groups |

| Glucuronidation | +176 | Hydroxylated metabolites |

Computational and In Silico Methodologies for this compound Research

Computational approaches are integral to modern drug discovery, offering insights that can guide and accelerate experimental work. researchgate.net These in silico methods are used to understand drug-target interactions, predict molecular properties, and identify novel drug candidates.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, which is a phosphodiesterase (PDE) inhibitor, MD simulations would be used to model its interaction with the active site of the target PDE enzyme. nih.govmdpi.com These simulations can reveal the stability of the drug-receptor complex, identify key amino acid residues involved in binding, and provide insights into the conformational changes that occur upon binding. nih.govfrontiersin.org Such information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. frontiersin.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmdpi.com In the context of this compound, docking studies would be used to predict its binding mode within the PDE active site. nih.govmdpi.com

Virtual screening utilizes docking to rapidly screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach could be used to discover novel analogues of this compound with potentially improved properties. The process involves docking thousands to millions of compounds into the PDE active site and ranking them based on their predicted binding affinity. nih.gov The top-ranked compounds would then be selected for experimental testing. nih.gov

Table 3: Hypothetical Docking Scores and Key Interactions for this compound Analogues with a PDE Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -9.5 | Gln817, Phe820, Tyr664 |

| Analogue A | -10.2 | Gln817, Phe820, Met816 |

| Analogue B | -8.9 | Gln817, Tyr664 |

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties and activities. researchgate.net In the context of this compound, ML models could be trained on existing data for PDE inhibitors to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These QSAR models can then predict the potency of new, unsynthesized this compound analogues based on their chemical structure. nih.gov

AI can also be applied to de novo drug design, where algorithms generate entirely new molecular structures with desired properties. Furthermore, AI can enhance the analysis of complex biological data from preclinical studies, helping to identify patterns and relationships that might not be apparent through traditional analysis.

Strategic Directions and Future Perspectives in Piquizil Research

Challenges and Opportunities in Piquizil Academic Research

Methodological Advancements in this compound Characterization

The characterization of chemical compounds like this compound has undergone significant evolution since its initial studies in the early 1970s, which utilized techniques such as thin-layer chromatography and magnetic resonance spectroscopy for metabolic evaluations. nih.gov Contemporary methodologies offer enhanced precision, sensitivity, and depth, enabling a more thorough understanding of this compound's physicochemical properties, purity, and solid-state forms.

Modern Analytical Techniques for this compound Characterization:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques provide superior separation efficiency and detection limits compared to traditional thin-layer chromatography. They are crucial for assessing this compound's purity, identifying impurities, and quantifying its presence in complex matrices, such as biological samples or formulated products.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself might not be volatile enough for direct GC-MS, its derivatives or metabolic products could be analyzed using this technique, offering detailed information on molecular fragmentation and structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry can provide exact mass measurements, enabling unambiguous elemental composition determination for this compound and its metabolites, which is critical for structural elucidation and impurity identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond basic 1D NMR (e.g., ¹H NMR, ¹³C NMR), modern 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) offer comprehensive structural elucidation, confirming connectivity and stereochemistry. Solid-state NMR can provide insights into the molecular arrangement and dynamics within the solid form of this compound.

X-ray Diffraction (XRD): Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are indispensable for characterizing the solid-state properties of this compound. PXRD can identify different crystalline forms (polymorphs), assess crystallinity, and detect amorphous content, which are critical factors influencing solubility, stability, and bioavailability. Single-crystal XRD provides the definitive 3D molecular structure. The importance of understanding polymorphism for active pharmaceutical ingredients (APIs) like this compound has been highlighted in pharmaceutical development. google.comgoogleapis.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are vital for understanding this compound's thermal stability, melting point, glass transition temperature (for amorphous forms), and potential solvent content. DSC can also detect phase transitions associated with polymorphism.

Particle Size Analysis: For formulated products, techniques such as laser diffraction, dynamic light scattering, and microscopy are employed to characterize the particle size distribution of this compound. This is crucial as particle size significantly impacts dissolution rate, bioavailability, and manufacturing processes. googleapis.comjustia.com

These methodological advancements allow researchers to obtain a more comprehensive and precise profile of this compound, facilitating its potential re-evaluation for therapeutic applications or the development of improved formulations.

Interdisciplinary Approaches to this compound Investigation

The investigation of a chemical compound like this compound, particularly in the context of drug discovery and development, inherently demands an interdisciplinary approach. No single scientific discipline can fully unravel the complexities of a bioactive molecule, from its synthesis and characterization to its biological interactions and therapeutic potential. pitzer.edupiedmont.edupointpark.edu

Key Interdisciplinary Collaborations in this compound Research:

Medicinal Chemistry and Pharmacology: This foundational collaboration is essential for understanding this compound's mechanism of action and structure-activity relationships. Medicinal chemists synthesize and modify this compound and its analogs, while pharmacologists evaluate their effects on biological systems (e.g., smooth muscle relaxation, bronchodilatory activity) through in vitro and in vivo studies. ncats.ionih.govontosight.ai This synergy aims to optimize the compound's potency, selectivity, and pharmacokinetic profile.

Pharmaceutical Sciences and Materials Science: This collaboration focuses on transforming this compound from a raw chemical compound into a viable therapeutic product. Researchers in pharmaceutical sciences investigate formulation strategies to improve this compound's solubility, stability, and bioavailability. For instance, the development of ionic liquid compositions or polymer-based delivery systems can address challenges related to solubility and controlled release, enhancing drug delivery and efficacy. google.comgoogleapis.comgoogleapis.comjustia.comgoogle.comgoogle.comgoogle.com Materials scientists contribute expertise in solid-state characterization (e.g., polymorphism, crystallinity) to ensure consistent product quality and performance.

Computational Chemistry and Biology (Cheminformatics and Bioinformatics): Computational approaches play an increasingly vital role. Cheminformatics can be used to predict this compound's physicochemical properties, potential toxicity, and drug-likeness. Molecular docking and dynamics simulations can model this compound's interactions with biological targets (e.g., receptors, enzymes), providing insights into its mechanism of action at an atomic level. Bioinformatics can analyze biological data generated from this compound studies, such as gene expression changes or protein interaction networks, to understand its broader biological impact.

Biochemistry and Cell Biology: These disciplines are crucial for elucidating the precise molecular targets and pathways affected by this compound. Cell-based assays can screen for specific biological activities, while biochemical studies can identify enzyme inhibition or receptor binding. This provides a deeper understanding of how this compound exerts its pharmacological effects.

Clinical Research and Regulatory Science: Bridging the gap between laboratory findings and human application, clinical researchers design and conduct trials to evaluate this compound's safety and efficacy in human subjects. nih.govontosight.ai Regulatory scientists ensure that research and development adhere to stringent guidelines, facilitating the eventual approval and market entry of any this compound-based therapeutic.

By fostering these interdisciplinary collaborations, researchers can overcome complex challenges in this compound investigation, leading to a more holistic understanding of its potential and accelerating its development for future applications.

Q & A

Q. What is the molecular and regulatory identity of Piquizil, and how can researchers validate its chemical structure?

Methodological Answer: this compound (INN: this compound) is a synthetic compound with the molecular formula C₁₉H₂₆N₄O₄ and CAS registry number 75444-65-4 . Its IUPAC name is 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylic acid isobutyl ester. To validate its structure:

- Use spectroscopic techniques (NMR, IR, mass spectrometry) to confirm functional groups and connectivity.

- Cross-reference with regulatory identifiers: FDA Unique Ingredient Identifier (1K46616F1O) and NIH Compound ID (192994) .

- Compare purity metrics (e.g., HPLC retention time) against certified reference standards.

Q. How should researchers design preclinical studies to investigate this compound's pharmacological activity?

Methodological Answer: Adopt the PICOT framework to structure the research question :

- P (Population): Define the biological model (e.g., in vitro cell lines, animal species).

- I (Intervention): Specify this compound dosage, administration route, and exposure time.

- C (Comparison): Use controls (e.g., vehicle-only, standard therapeutics like Aganodine ).

- O (Outcome): Quantify endpoints (e.g., IC₅₀, receptor binding affinity).

- T (Time): Define study duration and observation intervals.

Example PICOT Question: "In adult Sprague-Dawley rats (P), how does oral administration of 10 mg/kg this compound (I) compared to vehicle (C) affect blood pressure reduction (O) over 14 days (T)?"

Q. What strategies are recommended for conducting a literature review on this compound’s mechanisms of action?

Methodological Answer:

- Use systematic search strategies in databases (PubMed, SciFinder) with keywords: "this compound AND (mechanism OR pharmacokinetics)" .

- Apply Boolean operators to refine results (e.g., "this compound NOT hydrochloride" to exclude salts).

- Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2000–2025).

- Synthesize findings using thematic analysis to identify consensus or gaps in mechanistic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across experimental models?

Methodological Answer:

- Perform meta-analysis of dose-response data to identify confounding variables (e.g., species-specific metabolism) .

- Validate reproducibility by replicating studies under standardized conditions (e.g., ISO 17025 guidelines for lab practices) .

- Use sensitivity analysis to assess the impact of methodological variations (e.g., solvent choice in in vitro assays) .

Q. What experimental methodologies are critical for validating this compound’s synthesis and purity?

Methodological Answer:

- Synthesis Validation :

- Purity Assessment :

Q. How should ethical considerations be integrated into clinical trials involving this compound?

Methodological Answer:

- Align protocols with Declaration of Helsinki principles for human subjects .

- Establish inclusion/exclusion criteria to minimize risk (e.g., exclude patients with hepatic impairment if metabolized via CYP450) .

- Use double-blinded randomization to reduce bias in outcome measurement.

- Submit trial design for IRB approval with detailed risk-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.